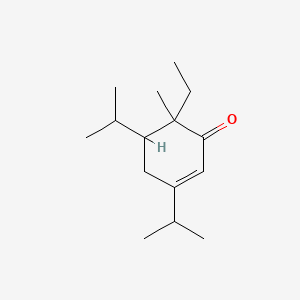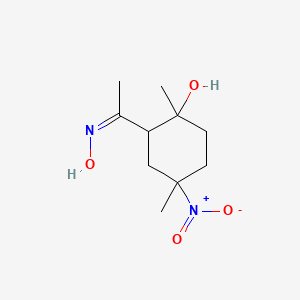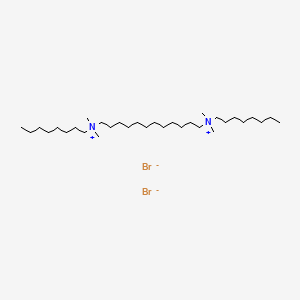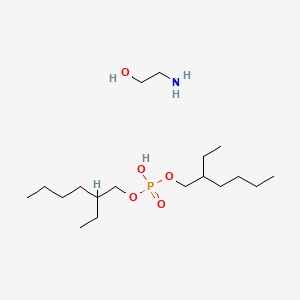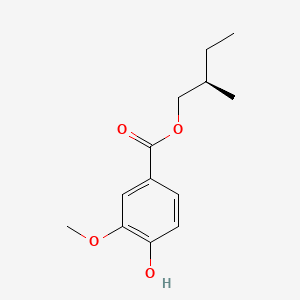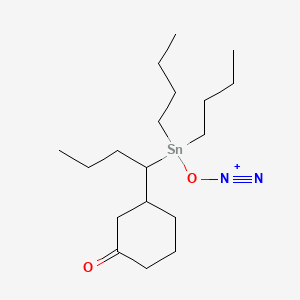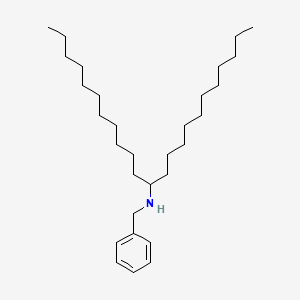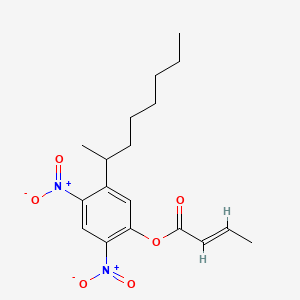
5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate involves the esterification of 2,4-dinitrophenol with 1-methylheptyl alcohol and crotonic acid. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The final product is purified through distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters and phenols.
Scientific Research Applications
5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate has several scientific research applications:
Biology: Studied for its effects on fungal growth and development.
Medicine: Investigated for potential therapeutic applications due to its antifungal properties.
Industry: Widely used in agriculture to control powdery mildew on crops.
Mechanism of Action
The mechanism of action of 5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate involves the inhibition of fungal respiration. The compound disrupts the electron transport chain in fungal cells, leading to the production of reactive oxygen species and subsequent cell death. The molecular targets include mitochondrial enzymes involved in respiration .
Comparison with Similar Compounds
Similar Compounds
Dinocap: Another dinitrophenol fungicide with similar applications but higher mammalian toxicity.
Sulfur: A traditional fungicide with a different mode of action and lower environmental impact.
Trifloxystrobin: A strobilurin fungicide with a broader spectrum of activity
Uniqueness
5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate is unique due to its reduced environmental impact and lower mammalian toxicity compared to other dinitrophenol fungicides. Its specific isomeric form provides effective control of powdery mildew with minimal adverse effects .
Properties
CAS No. |
71607-43-7 |
|---|---|
Molecular Formula |
C18H24N2O6 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(2,4-dinitro-5-octan-2-ylphenyl) (E)-but-2-enoate |
InChI |
InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)14-11-17(26-18(21)9-5-2)16(20(24)25)12-15(14)19(22)23/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+ |
InChI Key |
UNIFEYJRGZNGBP-WEVVVXLNSA-N |
Isomeric SMILES |
CCCCCCC(C)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)/C=C/C |
Canonical SMILES |
CCCCCCC(C)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




